molecular formula C12H10N4 B1405575 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 868529-29-7

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1405575
CAS No.: 868529-29-7
M. Wt: 210.23 g/mol
InChI Key: XGTCXQSWOVQBBE-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a versatile chemical scaffold based on the pyrazolo[1,5-a]pyrimidine core, a rigid, bicyclic nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a privileged structure for designing combinatorial libraries and is known to be a purine analog, allowing it to act as an antimetabolite in biochemical pathways . Researchers value this core structure for its synthetic versatility, which permits extensive structural modifications to optimize pharmacological properties . The pyrazolo[1,5-a]pyrimidine scaffold, including 7-amine derivatives, has demonstrated a wide spectrum of biological activities in scientific literature. A key area of research for this compound class is in anti-infective development. Recent studies on closely related 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have identified them as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth, functioning through the inhibition of mycobacterial ATP synthase . These compounds have shown promising in vitro activity, low hERG liability, and good metabolic stability, highlighting the scaffold's potential in addressing tuberculosis . Other derivatives have been associated with additional mechanisms against Mtb, including potential disruption of iron metabolism or interaction with a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) . Beyond infectious disease, this scaffold holds substantial value in oncology research. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent and selective inhibitors of various kinases implicated in cancer cell proliferation and survival, such as Pim-1 kinase and Flt-3 kinase . Effective kinase inhibitors based on this core have demonstrated ability to suppress downstream signaling events, such as the phosphorylation of the BAD protein, and inhibit colony formation in cellular models . The broad therapeutic potential of the scaffold is further evidenced by reported activities in other fields, including as adenosine receptor antagonists, anxiolytic agents, and hepatitis C virus (HCV) inhibitors . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTCXQSWOVQBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its synthetic versatility.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes oxidation at specific positions. For example:

Reduction Reactions

Reductive modifications are typically performed on nitro or carbonyl derivatives:

  • Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups (e.g., ketones or esters) to alcohols, as demonstrated in related pyrazolo[1,5-a]pyrimidine analogs .

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds or nitro groups without affecting the aromatic core .

Substitution Reactions

The amine group at position 7 and halogen substituents enable nucleophilic and electrophilic substitutions:

Table 1: Key Substitution Reactions

Reagent Conditions Product Yield
POCl₃ + TMACReflux, 6–8 h7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine85–90%
2-PyridinemethanamineDMF, 80°C, 12 hN-(Pyridin-2-ylmethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine78%
Acetyl chlorideCH₂Cl₂, RT, 2 h7-Acetamido-2-phenylpyrazolo[1,5-a]pyrimidine92%

Cyclization Reactions

The compound serves as a precursor in fused-ring syntheses:

  • Condensation with β-diketones (e.g., acetylacetone) forms larger heterocyclic systems like pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidines under acidic conditions .

  • Reaction with orthoesters (e.g., triethyl orthoformate) yields tricyclic derivatives via annulation .

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

  • Suzuki coupling with aryl boronic acids introduces aryl groups at position 5 or 6 using Pd(PPh₃)₄ as a catalyst .

  • Sonogashira coupling installs alkynyl groups under mild conditions .

Cycloaddition Reactions

The amine group participates in Huisgen azide-alkyne cycloaddition (click chemistry):

  • Propargyl derivatives react with azides (e.g., 1-azidoglycosides) to form triazole-linked hybrids under Cu(I) catalysis, achieving yields up to 98% .

Acid/Base-Mediated Reactions

  • Acidic conditions (e.g., HCl/EtOH) protonate the pyrimidine nitrogen, enhancing electrophilic substitution at position 5 .

  • Basic conditions (e.g., K₂CO₃/DMF) deprotonate the amine, facilitating nucleophilic attacks on activated aryl halides .

Stability and Degradation

  • Thermal stability : Decomposes above 300°C without melting .

  • Photodegradation : UV exposure induces ring-opening reactions, forming nitriles and amides as byproducts .

Table 2: Reactivity Trends by Position

Position Reactivity Common Modifications
2-PhenylElectron-withdrawing effectLimited direct reactivity
7-AmineNucleophilic siteAcylation, alkylation, Suzuki coupling
Pyrimidine NElectrophilic under acidic conditionsHalogenation, nitration

Scientific Research Applications

Anti-inflammatory Agents

Research has identified 2-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit anti-inflammatory properties without the ulcerogenic side effects commonly associated with traditional NSAIDs like phenylbutazone and indomethacin. For instance, a derivative known as 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed superior therapeutic indices compared to these reference drugs, indicating its potential for safer anti-inflammatory therapies .

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. A specific derivative was identified through high-throughput screening as a promising lead against Mycobacterium tuberculosis. The research revealed that modifications to the core structure significantly enhanced antitubercular activity while maintaining low cytotoxicity levels . This is particularly important given the rising concerns regarding drug-resistant strains of tuberculosis.

Anticancer Properties

Several derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines. The structural diversity of these compounds allows for selective inhibition of cancer cell proliferation, making them candidates for further development as anticancer agents . Notably, compounds within this class have been linked to mechanisms that disrupt critical cellular processes in cancer cells.

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Research indicates that modifications at specific positions on the pyrazolo-pyrimidine scaffold can significantly influence biological activity:

Position Modification Effect on Activity
3SubstitutionDecreased activity
4Side chain lengthIncreased anti-inflammatory activity
5FunctionalizationVariable effects
6Replacement of phenyl groupMarked decrease in activity
7Variations in aryl groupsEnhanced anticancer properties

This table summarizes findings from various studies that explored how different modifications impact the biological activity of the compound and its derivatives .

Synthesis and Functionalization

Recent advancements in synthetic methodologies have allowed for more efficient production of pyrazolo[1,5-a]pyrimidin-7-amines. Innovative approaches include one-pot synthesis techniques and cyclocondensation reactions that enhance structural diversity and functionalization capabilities. These methods facilitate the exploration of new derivatives with improved pharmacological profiles .

Photophysical Properties

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives have garnered attention in material science due to their exceptional photophysical properties. They are being investigated as potential fluorophores and materials for solid-state applications, expanding their utility beyond traditional drug development .

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are widely studied for their anti-mycobacterial activity , particularly against Mycobacterium tuberculosis (M.tb). Key findings include:

  • Substituent Effects :
    • 3-(4-Fluorophenyl) and 5-aryl/heteroaryl substituents enhance potency. For example, 3-(4-fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) demonstrated strong M.tb inhibition (MIC₉₀ = 0.12 μM) with low hERG liability .
    • N-(Pyridin-2-ylmethyl) at the 7-position improves microsomal stability, critical for pharmacokinetics .
  • Synthetic Flexibility : Derivatives like 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (1) and 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) are synthesized via Suzuki coupling or nucleophilic substitution, enabling structural diversification .
Table 1: Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Compound ID 3-Position Substituent 5-Position Substituent Activity (MIC₉₀, μM) Key Features
32 4-Fluorophenyl 4-Fluorophenyl 0.25 High stability
33 4-Fluorophenyl p-Tolyl 0.12 Low hERG liability
35 4-Fluorophenyl 4-Isopropylphenyl 0.30 Moderate activity

Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidines share structural similarities but replace the pyrazole ring with a triazole. These compounds exhibit antimalarial and anticancer activity:

  • Antimalarial Activity :
    • N,5-Dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine showed the highest docking score (-31.37 kcal/mol) against Plasmodium falciparum dihydroorotate dehydrogenase (pfDHOD), a key enzyme in pyrimidine salvage .
  • Anticancer Activity: Trifluoroethylamino substituents at the 5-position enhance tubulin polymerization inhibition. For example, 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine overcomes multidrug resistance in cancer models .
Table 2: Triazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyrimidines
Feature Pyrazolo[1,5-a]pyrimidines Triazolo[1,5-a]pyrimidines
Core Structure Pyrazole fused to pyrimidine Triazole fused to pyrimidine
Key Therapeutic Area Anti-tubercular, Kinase inhibition Antimalarial, Anticancer
Substituent Sensitivity 3- and 5-position critical for M.tb 5- and 7-position drive enzyme binding
Mechanism of Action ATP synthase inhibition Tubulin polymerization

Functionalized Derivatives in Agriculture

  • Ametoctradin (ISO name: 5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) is a fungicide used in herbs and edible flowers, showcasing the agricultural utility of triazolopyrimidines .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with N-(pyridin-2-ylmethyl) groups exhibit improved liver microsomal stability (e.g., >80% remaining after 1 hour in human microsomes) .
  • hERG Liability : Fluorinated derivatives (e.g., 33) show reduced hERG channel inhibition (IC₅₀ > 30 μM), minimizing cardiac toxicity risks .

Biological Activity

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant attention in medicinal chemistry due to its structural characteristics that facilitate interactions with various biological targets.

Structural Characteristics

The compound features a pyrazolo ring fused with a pyrimidine structure. Its molecular formula is C11H10N4C_{11}H_{10}N_4, and it has a molecular weight of approximately 202.23 g/mol. The presence of phenyl and amine groups enhances its reactivity and biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (M.tb) .
  • Anticancer Properties : The compound acts as an inhibitor of protein kinases involved in cell proliferation, leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects : Structural modifications have been linked to enhanced anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antiparasitic Activity : It has demonstrated potential as an antimalarial agent against Plasmodium falciparum and other parasites .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways. For instance, it has been identified as a potent inhibitor of mycobacterial ATP synthase, which is critical for the survival of M.tb . Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, disrupting their function.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of this compound can significantly influence its biological activity. A study exploring various analogs found that the introduction of different substituents at positions 3 and 5 led to varying degrees of potency against M.tb and cancer cell lines .

Table 1: Structure-Activity Relationship Data

Compound NameStructural FeaturesBiological Activity
This compoundPhenyl group at position 2Antimicrobial, anticancer
N-(4-fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amineFluorophenyl substitutionEnhanced anticancer activity
N-(3-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amineMethyl substitutionIncreased anti-inflammatory properties

Case Studies

  • Antituberculosis Activity : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit M.tb growth. Compounds with specific substitutions at the 3 and 5 positions exhibited IC50 values as low as 0.5 µM .
  • Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines (e.g., MCF7 and NCI-H460) revealed that certain derivatives showed significant cytotoxic effects with GI50 values below 10 µM .

Q & A

Q. What are the common synthetic routes for 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Methodological Answer : Synthesis typically involves cyclization of precursors under optimized conditions. For example:
  • One-pot regioselective synthesis using a novel catalyst (e.g., triethylamine or transition-metal catalysts) yields substituted pyrazolo[1,5-a]pyrimidines with high regioselectivity .

  • Multi-step routes may include condensation of enaminones with hydrazine derivatives, followed by functionalization at position 7 via nucleophilic substitution or coupling reactions .

  • Key parameters : Solvent choice (e.g., methanol for crystallization), temperature control (reflux in pyridine), and catalyst selection significantly impact yield and purity.

    • Table 1: Representative Synthetic Approaches
MethodKey StepsYield (%)Characterization TechniquesReference
One-pot cyclizationCatalyst-assisted regioselective step62–70NMR, MS, X-ray crystallography
Multi-step functionalizationEnaminone condensation + substitution48–78IR, ¹H/¹³C NMR, elemental analysis

Q. How is structural confirmation achieved for these compounds?

  • Methodological Answer :
  • X-ray crystallography resolves regioselectivity and molecular conformation (e.g., compound 7c in , CCDC 967390) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR confirms substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
  • Elemental analysis matches calculated vs. experimental C/H/N ratios to confirm purity .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization reactions be systematically addressed?

  • Methodological Answer :
  • Catalyst screening : Novel catalysts (e.g., triethylamine or Brønsted acids) direct regioselectivity during cyclization. achieved >90% regioselectivity using a tailored catalyst .
  • Computational modeling : Predicts favorable transition states for cyclization pathways.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics and selectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., trifluoromethyl groups at position 2 or phenyl at position 3) clarifies target specificity. identified 3-(4-fluorophenyl)-substituted derivatives as potent mycobacterial ATP synthase inhibitors .
  • Mechanistic assays : Compare binding affinity (e.g., kinase inhibition IC₅₀) with cytotoxicity profiles. For example, trifluoromethyl groups enhance CDK9 binding (Ki = 3.5 nM) without off-target effects .
  • Dose-response validation : Reproduce activity across multiple cell lines (e.g., breast vs. lung cancer models) .

Q. How can pharmacokinetic properties (e.g., brain penetration) be optimized for neuropharmacological applications?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce polar groups (e.g., dimethylaminoethyl) to balance blood-brain barrier permeability. reports moderate bioavailability (t₁/₂ = 4–6 hours) .
  • Prodrug strategies : Mask amine groups with labile esters to enhance solubility.
  • In silico modeling : Predict ADMET profiles using software like SwissADME or MOE .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported tubulin polymerization mechanisms for triazolopyrimidine analogs?

  • Methodological Answer :
  • Competitive binding assays : Compare inhibition of vinca alkaloid vs. paclitaxel binding sites. showed non-competitive inhibition with paclitaxel, suggesting a unique tubulin-binding mode .
  • Cryo-EM structural studies : Resolve binding conformations of pyrazolo[1,5-a]pyrimidines to α/β-tubulin interfaces.
  • Resistance profiling : Test activity in multidrug-resistant cell lines to exclude transporter-mediated efflux .

Research Optimization Strategies

Q. What functionalization strategies enhance bioactivity at position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Amine derivatization : Substituents like pyridylmethyl or trifluoroethyl groups improve target engagement (e.g., anti-mycobacterial activity in ) .
  • Heterocyclic appendages : Morpholine or piperidine rings enhance solubility and metabolic stability .
  • Table 2: Functional Group Impact on Bioactivity
Substituent at Position 7Target ActivityPotency (IC₅₀)Reference
Pyridin-2-ylmethylMycobacterial ATP synthase0.12 μM
TrifluoroethylTubulin polymerization15 nM
DimethylaminoethylCDK9 inhibition3.5 nM

Retrosynthesis Analysis

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Feasible Synthetic Routes

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